tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
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Overview
Description
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a cyclopenta[c]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[c]pyrrole core, followed by the introduction of the tert-butyl and hydroxy groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or to alter the cyclopenta[c]pyrrole core.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-hydroxyanisole: A related compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another similar compound used in the synthesis of antistress agents.
Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: A compound with similar structural features used in various industrial applications.
Uniqueness
tert-Butyl 4-hydroxy-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate stands out due to its unique cyclopenta[c]pyrrole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-3,3a,4,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-8-4-5-10(14)9(8)7-13/h4-5,8-10,14H,6-7H2,1-3H3 |
InChI Key |
XRWISLYKXYAQOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C=CC(C2C1)O |
Origin of Product |
United States |
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